molecular formula C10H9N3O8 B12731914 2,4-Dinitrophenyl-D-aspartic acid CAS No. 7690-55-3

2,4-Dinitrophenyl-D-aspartic acid

Cat. No.: B12731914
CAS No.: 7690-55-3
M. Wt: 299.19 g/mol
InChI Key: VPBRVQFBZHIBPS-SSDOTTSWSA-N
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Description

2,4-Dinitrophenyl-D-aspartic acid is a chemically modified derivative of D-aspartic acid, where the 2,4-dinitrophenyl (DNP) group is substituted at the amino group of the amino acid. D-Aspartic acid itself is a non-proteinogenic amino acid with a carboxyl group and an amino group in the D-configuration, contributing to its distinct biochemical interactions compared to its L-isomer . The introduction of the DNP group enhances the compound’s reactivity and spectroscopic properties, making it valuable in studies involving hapten-carrier conjugates, enzyme inhibition, or immunochemical labeling .

The molecular structure of 2,4-dinitrophenyl-D-aspartic acid combines the polar carboxylic acid groups of aspartic acid with the electron-deficient aromatic nitro groups of the DNP moiety. This combination influences its solubility, stability, and interactions with biological systems.

Properties

CAS No.

7690-55-3

Molecular Formula

C10H9N3O8

Molecular Weight

299.19 g/mol

IUPAC Name

(2R)-2-(2,4-dinitroanilino)butanedioic acid

InChI

InChI=1S/C10H9N3O8/c14-9(15)4-7(10(16)17)11-6-2-1-5(12(18)19)3-8(6)13(20)21/h1-3,7,11H,4H2,(H,14,15)(H,16,17)/t7-/m1/s1

InChI Key

VPBRVQFBZHIBPS-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@H](CC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl-D-aspartic acid typically involves the nitration of phenylalanine derivatives followed by the introduction of the aspartic acid moiety. One common method includes the reaction of 2,4-dinitrophenylhydrazine with aspartic acid under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2,4-Dinitrophenyl-D-aspartic acid may involve large-scale nitration processes followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl-D-aspartic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 2,4-Dinitrophenyl-D-aspartic acid, such as amino derivatives and substituted phenyl derivatives .

Scientific Research Applications

2,4-Dinitrophenyl-D-aspartic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl-D-aspartic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro groups facilitate the formation of reactive intermediates that can modify protein structures and inhibit enzyme activity. This compound can also uncouple oxidative phosphorylation, leading to alterations in cellular energy metabolism .

Comparison with Similar Compounds

Key Observations:

Backbone Complexity: 2,4-Dinitrophenyl-D-aspartic acid retains the chiral center and dual carboxyl groups of aspartic acid, enabling stereospecific interactions (e.g., enzyme binding) absent in glycine or acetic acid derivatives . N-(2,4-Dinitrophenyl)glycine lacks a chiral center, simplifying its use in non-stereoselective applications like hapten synthesis .

Solubility and Reactivity :

  • The diethyl phosphate derivative (320.19 g/mol) exhibits higher hydrophobicity compared to aspartic acid derivatives due to its ester groups, limiting aqueous solubility but enhancing membrane permeability .
  • 2-(2,4-Dinitrophenyl)acetic acid’s single carboxyl group reduces polarity, favoring organic-phase reactions .

Biological Interactions: The DNP group’s electron-withdrawing nature enhances electrophilicity, making these compounds prone to nucleophilic substitution reactions. This property is exploited in crosslinking or antibody labeling .

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